

An In-depth Technical Guide to MC 1046 (CAS Number: 126860-83-1)

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800415

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, with the CAS number 126860-83-1, is a significant metabolite of the synthetic vitamin D analog, Calcipotriol.[1][2] Calcipotriol is a well-established therapeutic agent for the treatment of psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes.[3] Understanding the properties and biological activity of its metabolites, such as **MC 1046**, is crucial for a comprehensive understanding of Calcipotriol's mechanism of action and for the development of new and improved dermatological therapies. This technical guide provides a detailed overview of **MC 1046**, including its physicochemical properties, biological activity, and relevant experimental protocols.

MC 1046 is also known by other names including Calcipotriol impurity A.[4] As a metabolite, it is formed in the body following the administration of Calcipotriol and is considered a ligand for Vitamin D Receptor (VDR)-like receptors.[1] The biological activity of **MC 1046** is intrinsically linked to the VDR signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and the immune response.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **MC 1046** is essential for its formulation, delivery, and analytical characterization.

Property	Value	Reference
CAS Number	126860-83-1	[4]
Molecular Formula	C ₂₇ H ₃₈ O ₃	[4]
Molecular Weight	410.59 g/mol	[4]
IUPAC Name	(5Z,7E,22E)-24-Cyclopropyl-1 α ,3 β -dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one	[4]
InChI Key	KKDBQSPKXAUHPH-NRCQPIEOSA-N	[4]
SMILES	C--INVALID-LINK-- [C@@]2([H])CC[C@@]3([H])/ C(=C/C=C\4/C--INVALID-LINK-- O">C@HO)/CCC[C@]23C	[4]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and ethanol.	
Storage Conditions	Store at 2-8°C, protected from light, in a sealed container. The compound is noted to be unstable in solution, and freshly prepared solutions are recommended.	[1]

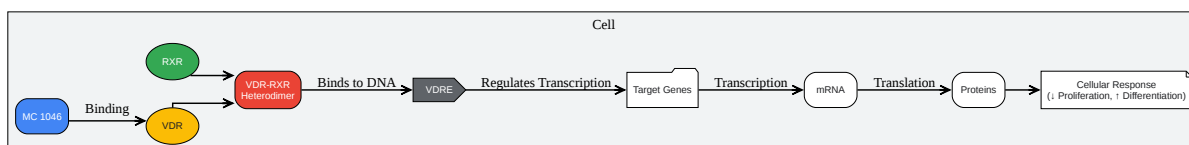
Biological Activity and Mechanism of Action

MC 1046, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR).[1] The VDR is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby

modulating their transcription. This regulation of gene expression is central to the therapeutic effects of vitamin D analogs in conditions like psoriasis.

Vitamin D Receptor (VDR) Signaling Pathway

The VDR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. In the context of psoriasis, the binding of ligands like **MC 1046** to the VDR in keratinocytes leads to the inhibition of their excessive proliferation and the promotion of their normal differentiation.



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VDR Signaling Pathway of **MC 1046**

Antiproliferative and Pro-differentiating Effects

While specific IC₅₀ values for **MC 1046** in psoriasis-relevant cell lines are not readily available in the public domain, its parent compound, Calcipotriol, exhibits potent antiproliferative activity against various cancer cell lines, including HL-60, MCF-7, and T47D.^[1] It is anticipated that **MC 1046**, as an active metabolite, contributes to these effects. The primary mechanism involves the VDR-mediated regulation of genes that control the cell cycle, leading to G1 phase arrest and a subsequent decrease in cell proliferation. Furthermore, VDR activation promotes the expression of genes involved in keratinocyte differentiation, helping to normalize the abnormal skin cell turnover seen in psoriasis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro and in vivo evaluation of **MC 1046**. The following are representative protocols for key assays.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity (K_i or IC_{50}) of **MC 1046** for the VDR.

Materials:

- Recombinant human VDR
- [3H]- $1\alpha,25(OH)_2D_3$ (radioligand)
- Unlabeled **MC 1046**
- Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
- Dextran-coated charcoal
- Scintillation cocktail and counter

Procedure:

- Prepare a series of dilutions of unlabeled **MC 1046**.
- In a microplate, incubate a fixed concentration of recombinant human VDR with a fixed concentration of [3H]- $1\alpha,25(OH)_2D_3$ in the presence of varying concentrations of unlabeled **MC 1046**.
- Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled $1\alpha,25(OH)_2D_3$).
- Incubate the plate at 4°C for 4-18 hours to reach equilibrium.
- Add dextran-coated charcoal to each well to adsorb unbound radioligand.
- Centrifuge the plate to pellet the charcoal.

- Transfer the supernatant (containing VDR-bound radioligand) to scintillation vials.
- Add scintillation cocktail and measure radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of **MC 1046** and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the effect of **MC 1046** on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **MC 1046** dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

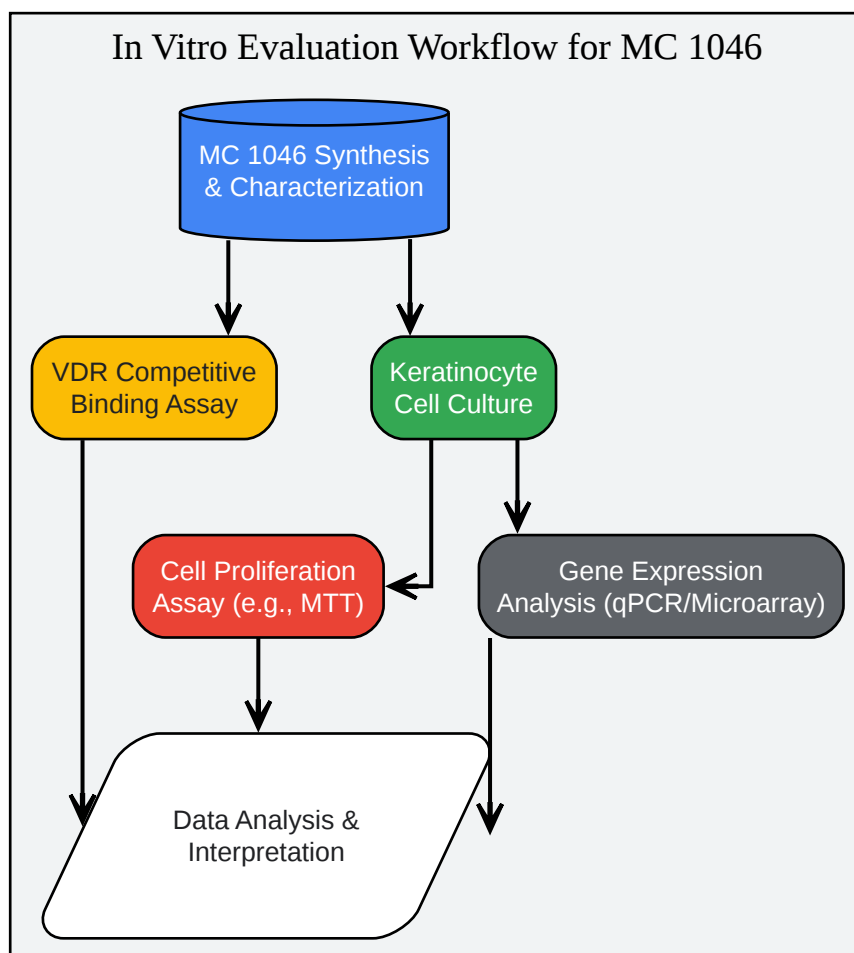
Procedure:

- Seed keratinocytes into a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **MC 1046** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

- During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which represents the concentration of **MC 1046** that inhibits cell proliferation by 50%.

Experimental and Analytical Workflow

A typical workflow for the in vitro evaluation of a vitamin D analog like **MC 1046** involves a series of sequential and interconnected experimental stages.



[Click to download full resolution via product page](#)Workflow for In Vitro Evaluation of **MC 1046**

Synthesis and Characterization

The synthesis of **MC 1046** can be approached through the oxidation of the C24 hydroxyl group of its precursor, Calcipotriol. A detailed synthetic route would involve the protection of the C1 and C3 hydroxyl groups of Calcipotriol, followed by selective oxidation of the C24 hydroxyl group to a ketone, and subsequent deprotection to yield **MC 1046**.

Analytical characterization of **MC 1046** is crucial to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

HPLC Method for Analysis

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of acetonitrile and water
Flow Rate	1.0 mL/min
Detection	UV at 264 nm
Injection Volume	20 µL
Column Temperature	30°C

This method can be used for purity determination and quantification of **MC 1046** in various matrices.

Conclusion

MC 1046, as a primary metabolite of Calcipotriol, plays a significant role in the therapeutic effects of its parent compound in psoriasis. Its activity is mediated through the Vitamin D Receptor signaling pathway, leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation. The experimental protocols and workflows detailed in this

guide provide a framework for the further investigation of **MC 1046** and other novel vitamin D analogs. A deeper understanding of the structure-activity relationships of such compounds will undoubtedly contribute to the development of more effective and safer treatments for hyperproliferative skin disorders. Further research is warranted to fully elucidate the specific quantitative biological activities and the complete pharmacokinetic and pharmacodynamic profile of **MC 1046**.

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